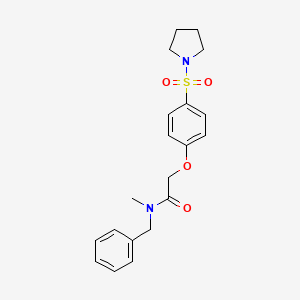
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as QNZ or EVP4593 and has been found to have several biological and pharmacological properties that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of QNZ involves the inhibition of the NF-κB pathway, which is a key signaling pathway involved in the immune response. QNZ binds to a protein called IκB kinase, which is responsible for activating the NF-κB pathway. By inhibiting this pathway, QNZ is able to reduce the production of cytokines and other inflammatory molecules.
Biochemical and Physiological Effects:
QNZ has been found to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of inflammation, and the modulation of immune cell activity. It has also been found to have anti-tumor activity in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QNZ is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, QNZ has also been found to have some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on QNZ, including the development of more effective synthesis methods, the exploration of its potential applications in cancer treatment, and the investigation of its effects on other signaling pathways in the immune system. Additionally, further studies are needed to better understand the potential toxic effects of QNZ and to develop strategies for minimizing these effects in vivo.
Métodos De Síntesis
The synthesis of QNZ involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting compound with N-phenylcyclohexanecarboxamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
QNZ has been found to have several applications in scientific research, particularly in the field of immunology. It has been shown to inhibit the production of cytokines, which are important signaling molecules that play a key role in the immune response. This inhibition has been found to be effective in the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-12-13-22-19(14-17)15-20(23(27)25-22)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLADFBRHGWNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)








![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
